DL-Ornithine

Description

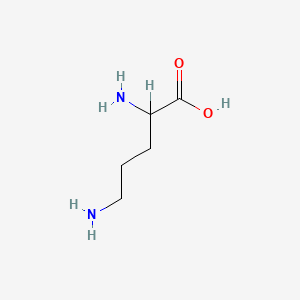

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26445-53-4 | |

| Record name | Ornithine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26445-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00860383 | |

| Record name | Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-07-9, 33960-23-5 | |

| Record name | (±)-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2381769MQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DL-Ornithine: A Comprehensive Guide to Chemical Synthesis and Purification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ornithine in Modern Research

Ornithine, a non-proteinogenic α-amino acid, serves as a critical node in cellular metabolism. As a central intermediate in the urea cycle, it facilitates the detoxification of ammonia by converting it to urea.[1] Beyond this vital role, ornithine is the precursor for the synthesis of polyamines like putrescine, which are essential for cell growth and proliferation.[1] While the L-enantiomer is the biologically active form in these pathways, the racemic mixture, DL-ornithine, is a common output of chemical synthesis. The ability to synthesize and purify this compound and subsequently resolve its enantiomers is fundamental for various research applications, from developing enzyme inhibitors to creating chirally pure pharmaceutical building blocks.

This guide provides an in-depth exploration of the core methodologies for the chemical synthesis of this compound and the subsequent purification strategies. We will delve into the mechanistic underpinnings of classical synthetic routes and examine the principles behind robust purification and chiral resolution techniques, offering field-proven insights to guide your experimental design.

Part 1: Chemical Synthesis of Racemic (DL)-Ornithine

The primary challenge in ornithine synthesis is the construction of a molecule with two amine groups at the α and δ positions. Classical methods for α-amino acid synthesis are well-suited for this task, though they invariably produce a racemic mixture.

The Strecker Synthesis: A Convergent Approach

The Strecker synthesis is a powerful, one-pot, three-component reaction that builds the amino acid backbone from an aldehyde.[2][3] It is a cornerstone of amino acid synthesis due to its efficiency and the accessibility of starting materials.[4]

Causality and Mechanistic Insight: The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the carboxylic acid.[5] The initial step involves the reaction of an aldehyde with ammonia to form an imine. Cyanide then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile intermediate.[6] The final, irreversible step is the acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the amino acid.[4]

For this compound, the key starting material is a four-carbon aldehyde bearing a protected amine at the terminal position, such as N-Boc-4-aminobutanal. The protecting group is crucial to prevent the δ-amino group from interfering with the imine formation at the other end of the molecule.

References

Role of DL-Ornithine in the urea cycle and polyamine biosynthesis

An In-depth Technical Guide on the Role of DL-Ornithine in the Urea Cycle and Polyamine Biosynthesis

Abstract

Ornithine, a non-proteinogenic amino acid, occupies a critical metabolic junction, serving as a key intermediate in two fundamental cellular processes: the urea cycle for nitrogen waste disposal and the biosynthesis of polyamines, which are essential for cell growth and proliferation.[1][2] This technical guide provides an in-depth exploration of the roles of ornithine in these pathways, with a specific focus on the stereochemical distinctions between its L- and D-isomers. We will dissect the enzymatic mechanisms, regulatory checkpoints, and the profound physiological and pathological implications of these pathways. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to investigate and quantify ornithine metabolism, bridging fundamental biochemistry with practical laboratory application.

The Stereochemical Imperative: L-Ornithine as the Sole Biological Effector

In mammalian biochemistry, enzymatic reactions are characterized by a high degree of stereospecificity. The metabolic pathways involving ornithine are no exception. While commercial ornithine is often supplied as a racemic mixture (this compound), it is exclusively the L-isomer, L-ornithine, that functions as the substrate for the key enzymes of the urea cycle and polyamine synthesis.[3][4][5]

-

L-Ornithine: This is the naturally occurring enantiomer in mammals. Its specific three-dimensional structure is recognized by the active sites of enzymes such as Ornithine Transcarbamylase (OTC) and Ornithine Decarboxylase (ODC).

-

D-Ornithine: This isomer is not a substrate for the canonical mammalian enzymes of these pathways. While some organisms possess enzymes like ornithine racemase, and D-ornithine can be metabolized by D-amino-acid oxidase in mammals, it does not participate directly in ureagenesis or polyamine synthesis.[6][7][8] For the purposes of studying these core pathways, D-ornithine can be considered an inert component of a DL-mixture.

This fundamental distinction is critical for experimental design and interpretation. When using this compound, researchers must recognize that only 50% of the substrate is biologically available for the processes under investigation.

L-Ornithine in the Urea Cycle: The Nexus of Nitrogen Detoxification

The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a highly neurotoxic byproduct of amino acid catabolism.[9][10] This process occurs predominantly in the mitochondria and cytoplasm of liver cells.[9][11]

Mechanism of Action

L-ornithine functions as a crucial carrier molecule that is regenerated with each turn of the cycle.[12] Its central role occurs in the mitochondrial matrix.

-

Initiation: The cycle begins with the conversion of ammonia and bicarbonate into carbamoyl phosphate, a reaction catalyzed by carbamoyl phosphate synthetase I (CPS I).[11][13]

-

The Ornithine Transcarbamylase (OTC) Step: L-ornithine is transported into the mitochondria where it reacts with carbamoyl phosphate. This reaction, catalyzed by Ornithine Transcarbamylase (OTC) , forms L-citrulline and releases inorganic phosphate.[3][14][15]

-

Cytosolic Reactions: L-citrulline is then transported to the cytoplasm and undergoes a series of reactions to form argininosuccinate and then arginine.[16]

-

Regeneration of L-Ornithine: The final step involves the cleavage of L-arginine by the enzyme arginase to produce urea (which is excreted) and regenerate L-ornithine.[9][17] L-ornithine is then transported back into the mitochondria to begin another cycle.

Visualization: The Urea Cycle Pathway

Caption: The Urea Cycle, highlighting L-ornithine's role as a carrier.

Clinical Significance

Defects in this pathway lead to severe hyperammonemia. Ornithine Transcarbamylase Deficiency (OTCD) is the most prevalent urea cycle disorder, an X-linked condition that can cause life-threatening neurological damage if not managed.[14][15]

L-Ornithine in Polyamine Biosynthesis: Fueling Cell Proliferation

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for fundamental cellular processes. They are critically involved in cell division, differentiation, DNA stabilization, and gene expression.[4][5] The synthesis of these vital molecules begins with L-ornithine.

Mechanism of Action

The commitment of L-ornithine to this pathway is a tightly controlled and often rate-limiting step.

-

The Ornithine Decarboxylase (ODC) Step: In the cytosol, L-ornithine is irreversibly decarboxylated by the enzyme Ornithine Decarboxylase (ODC) to form putrescine and CO₂.[4][18]

-

Regulation: ODC is one of the most highly regulated enzymes in mammalian cells. Its expression is induced by growth factors, and the protein itself has an exceptionally short half-life (15-30 minutes), allowing for rapid control of polyamine levels.[4][19]

-

Formation of Higher Polyamines: Putrescine is subsequently converted into spermidine and then spermine through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).

Visualization: The Polyamine Biosynthesis Pathway

Caption: Polyamine Biosynthesis pathway, initiated by ODC.

Therapeutic Relevance

The high demand for polyamines in rapidly dividing cells makes ODC a prime target for cancer therapy. Dysregulation of ODC is implicated in numerous cancers.[4] The inhibitor α-difluoromethylornithine (DFMO or Eflornithine) is a well-known ODC-targeting drug that has shown therapeutic promise.[4]

Experimental Methodologies for Studying Ornithine Metabolism

For researchers in drug development and metabolic studies, quantifying the flux of L-ornithine through these competing pathways is essential. The following section provides validated protocols and a logical workflow for this purpose.

Visualization: General Experimental Workflow

Caption: Workflow for analyzing ornithine's metabolic fate.

Protocol 1: Assay for Ureagenesis in Cultured Hepatocytes

-

Causality & Rationale: This protocol measures the endpoint of the urea cycle. By providing a nitrogen source (ammonia) and L-ornithine, we can quantify the capacity of the intact cellular machinery to produce urea. This is a direct functional measure of the entire cycle's activity.

-

Methodology:

-

Cell Culture: Plate primary hepatocytes or HepG2 cells in 12-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash cells twice with Krebs-Henseleit buffer. Incubate for 30 minutes at 37°C in 0.5 mL of the same buffer to deplete endogenous amino acids.

-

Assay Incubation: Replace the buffer with 0.5 mL of fresh Krebs-Henseleit buffer containing 10 mM NH₄Cl and 5 mM L-ornithine. Incubate for 1-2 hours at 37°C. Include a negative control without NH₄Cl.

-

Sample Collection: Collect the incubation medium (supernatant) for urea analysis. Lyse the cells in 0.1 M NaOH for protein quantification (e.g., BCA assay).

-

Urea Quantification: Measure the urea concentration in the medium using a colorimetric assay based on the diacetyl monoxime method. Commercial kits are widely available for this purpose.

-

Data Normalization: Express the results as nmol of urea produced per hour per mg of cell protein.

-

Protocol 2: Non-Radioactive Ornithine Decarboxylase (ODC) Activity Assay

-

Causality & Rationale: This assay directly measures the activity of the rate-limiting enzyme in polyamine synthesis. It relies on an enzyme-coupled reaction where the product of ODC, putrescine, is used by a second enzyme to generate a detectable signal. This avoids the use of radioactive isotopes while providing high sensitivity.[20][21][22]

-

Methodology:

-

Lysate Preparation: Harvest cells, wash with cold PBS, and resuspend in ODC lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, and protease inhibitors). Lyse cells by sonication or freeze-thaw cycles. Centrifuge at 14,000 x g for 15 min at 4°C to pellet debris. The supernatant is the cell lysate.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate (50-100 µg protein), 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM pyridoxal-5'-phosphate (PLP, the ODC cofactor), and 1 mM L-ornithine.

-

Incubation: Incubate at 37°C for 1-2 hours to allow for putrescine production.

-

Detection (Coupled Reaction): Stop the ODC reaction. Add a detection mix containing a diamine oxidase, horseradish peroxidase (HRP), and a suitable substrate (e.g., Amplex Red). The diamine oxidase will oxidize putrescine, producing H₂O₂, which is then used by HRP to generate a fluorescent or colorimetric signal.

-

Quantification: Read the fluorescence (Ex/Em ~535/590 nm) or absorbance on a plate reader. Calculate activity based on a putrescine standard curve. Express results as pmol of putrescine produced per hour per mg of protein.

-

Protocol 3: Quantification of Intracellular Polyamines by HPLC

-

Causality & Rationale: This protocol provides a snapshot of the steady-state levels of putrescine, spermidine, and spermine. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard, offering excellent sensitivity and specificity after derivatization of the polyamines.[23][24][25]

-

Methodology:

-

Extraction: Harvest a known number of cells (e.g., 1-5 x 10⁶). Add 200 µL of ice-cold 0.4 M perchloric acid (PCA) to precipitate proteins. Vortex vigorously and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge at 15,000 x g for 10 min at 4°C. The supernatant contains the polyamines.

-

Derivatization: Transfer 100 µL of the supernatant to a new tube. Add 200 µL of saturated sodium carbonate and 200 µL of dansyl chloride solution (10 mg/mL in acetone). Vortex and incubate in the dark at 60°C for 1 hour.

-

Cleanup: Add 100 µL of proline (100 mg/mL) to quench excess dansyl chloride. After 30 minutes, extract the dansylated polyamines with 500 µL of toluene. Vortex and centrifuge. Collect the upper toluene phase and evaporate to dryness under nitrogen.

-

HPLC Analysis: Reconstitute the dried sample in 100 µL of acetonitrile. Inject onto a C18 reverse-phase HPLC column.

-

Separation & Detection: Use a gradient elution (e.g., acetonitrile/water gradient) to separate the derivatized polyamines. Detect using a fluorescence detector with excitation at ~340 nm and emission at ~510 nm.

-

Quantification: Quantify peaks by comparing their areas to those of a standard curve prepared with known concentrations of putrescine, spermidine, and spermine.

-

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

| Treatment Group | Ureagenesis (nmol/hr/mg protein) | ODC Activity (pmol/hr/mg protein) | Putrescine (pmol/10⁶ cells) | Spermidine (pmol/10⁶ cells) |

| Control | 150.5 ± 12.3 | 85.2 ± 7.6 | 120.4 ± 9.8 | 750.1 ± 55.2 |

| Drug X (10 µM) | 145.8 ± 11.9 | 12.1 ± 2.5 | 25.6 ± 4.1 | 310.5 ± 30.7 |

| Growth Factor Y | 155.2 ± 15.1 | 450.6 ± 35.8 | 315.7 ± 28.3 | 980.4 ± 78.9 |

Table 1: Example data table summarizing the metabolic effects of different treatments on L-ornithine pathways. Data are presented as mean ± SD.

Conclusion and Future Perspectives

L-ornithine stands as a central regulator of two disparate but equally vital metabolic pathways. Its commitment to either nitrogen detoxification via the urea cycle or cellular proliferation via polyamine synthesis is a tightly controlled process with profound implications for health and disease. Understanding the stereospecificity of the enzymes involved is paramount for accurate research, as only the L-isomer participates in these key mammalian pathways.

The experimental protocols provided herein offer a robust framework for researchers to dissect the complex regulation of ornithine metabolism. Future research will likely focus on the compartmentalization of ornithine pools within the cell, the development of novel therapeutic agents targeting ODC and other pathway enzymes, and the intricate crosstalk between the urea cycle and polyamine synthesis under various physiological and pathological conditions.[26][27]

References

- 1. fs.usda.gov [fs.usda.gov]

- 2. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. grokipedia.com [grokipedia.com]

- 5. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereospecificity of thermostable ornithine 5-aminotransferase for the hydrogen transfer in the L- and D-ornithine transamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 10. Video: Urea Cycle [jove.com]

- 11. byjus.com [byjus.com]

- 12. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 13. Urea cycle - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 16. microbenotes.com [microbenotes.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 19. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A luminescence-based test for determining ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medipol.edu.tr [medipol.edu.tr]

- 26. Intracellular sources of ornithine for polyamine synthesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties and Stability of DL-Ornithine in Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of DL-Ornithine and its stability profile in solution. As a non-proteinogenic amino acid with significant roles in various metabolic pathways, a thorough understanding of its characteristics is paramount for researchers, scientists, and professionals in drug development. This document delves into the structural attributes, solubility, and ionization behavior of this compound. Furthermore, it explores the critical factors influencing its stability in aqueous environments, including pH, temperature, and light exposure, and discusses potential degradation pathways. Methodologies for assessing the stability of this compound are also presented, offering a practical framework for its application in research and pharmaceutical development.

Introduction to this compound: A Molecule of Metabolic Significance

This compound is a racemic mixture of the D- and L-isomers of ornithine, a non-proteinogenic α,δ-diamino acid.[1] While not incorporated into proteins during translation, ornithine is a pivotal intermediate in numerous metabolic processes, most notably the urea cycle, where it plays a crucial role in the detoxification of ammonia.[2][3][4] Its L-isomer is also a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.[4] Given its biological importance, this compound and its derivatives are of significant interest in pharmaceutical research and development for various therapeutic applications. A comprehensive understanding of its physicochemical properties and stability is therefore essential for formulation development, analytical method validation, and ensuring product quality and efficacy.

Core Physicochemical Properties of this compound

The behavior of this compound in both solid and solution states is dictated by its fundamental physicochemical properties. These characteristics are critical for its handling, formulation, and analytical characterization.

Molecular Structure and General Properties

This compound is a chiral molecule existing as a racemic mixture of D- and L-enantiomers. Its structure consists of a five-carbon chain with amino groups at the α and δ positions and a carboxylic acid group at the α-position.[1]

Molecular Structure of Ornithine

Caption: Chemical structure of Ornithine.

The presence of two amino groups and one carboxyl group confers its amphoteric nature, allowing it to act as both an acid and a base.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its common salt form, this compound monohydrochloride.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | White crystalline powder | [5] |

| Melting Point | ~233 °C (decomposes) (monohydrochloride) | |

| Solubility | Freely soluble in water, soluble in alcohol, sparingly soluble in ether. | [] |

| pKa Values (L-Ornithine) | pK₁ (α-COOH): 1.94pK₂ (α-NH₃⁺): 8.65pK₃ (δ-NH₃⁺): 10.76 | |

| pKa Values (Ornithine) | pK₁: 1.71pK₂: 8.69pK₃: 10.76 | |

| Isoelectric Point (pI) (L-Ornithine) | 9.71 |

Note: pKa values for the DL-racemic mixture are expected to be identical to the individual enantiomers. The slight variations in reported pKa values may be attributed to different experimental conditions.

Stability of this compound in Solution: A Multifactorial Perspective

The stability of this compound in solution is a critical parameter for its use in research and pharmaceutical formulations. Its degradation is influenced by several factors, primarily pH, temperature, and exposure to light. Understanding these factors is key to predicting its shelf-life and ensuring the integrity of solutions containing this amino acid.

Influence of pH

As an amino acid with two basic amino groups and one acidic carboxyl group, the net charge and reactivity of this compound are highly dependent on the pH of the solution.

-

Acidic Conditions (Low pH): In strongly acidic solutions, both amino groups and the carboxyl group are protonated, resulting in a net positive charge. While generally stable against hydrolysis, extreme acidic conditions coupled with high temperatures can promote decarboxylation.

-

Neutral Conditions (Physiological pH): Around neutral pH, the carboxyl group is deprotonated (-COO⁻) and both amino groups are protonated (-NH₃⁺), forming a zwitterion with a net positive charge. L-Ornithine exhibits considerable stability at physiological pH (~7.4).[4]

-

Alkaline Conditions (High pH): In basic solutions, the amino groups begin to deprotonate, leading to a neutral or net negative charge at very high pH. Extreme alkaline conditions can lead to degradation, potentially through deamination or other base-catalyzed reactions.

Effect of Temperature

Temperature is a significant accelerant for the degradation of this compound. Elevated temperatures can provide the activation energy required for various degradation reactions. Prolonged exposure to high temperatures can lead to decarboxylation, deamination, and other complex degradation pathways. For long-term storage of this compound solutions, refrigeration (2-8 °C) or freezing is recommended to minimize thermal degradation.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of amino acids. While ornithine itself does not have a strong chromophore to absorb UV light, photosensitizers present in a formulation can initiate degradation. Photolytic degradation can proceed through various mechanisms, including photo-oxidation and the formation of reactive oxygen species (ROS), which can then react with the ornithine molecule. To ensure the stability of this compound solutions, they should be protected from light by using amber-colored containers or by storing them in the dark.

Potential Degradation Pathways and Products

The degradation of this compound in solution can proceed through several chemical pathways, leading to the formation of various degradation products. The specific pathway and products formed are dependent on the stress conditions applied.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways of this compound under various stress conditions.

Hydrolytic Degradation

Under harsh hydrolytic conditions (extreme pH and elevated temperature), this compound can undergo:

-

Decarboxylation: Loss of the carboxyl group as carbon dioxide, potentially leading to the formation of putrescine.

-

Deamination: Removal of one or both amino groups, which can result in the formation of keto acids and ammonia.

-

Intramolecular Cyclization: The δ-amino group can potentially react with the α-carbon, especially after deamination at the α-position, to form cyclic structures like proline or piperidine derivatives, although this is less common under simple hydrolytic stress.

Oxidative Degradation

In the presence of oxidizing agents such as hydrogen peroxide or dissolved oxygen, especially when catalyzed by metal ions, this compound is susceptible to oxidative degradation. The primary sites of oxidation are the amino groups and the carbon backbone. This can lead to:

-

Oxidative Deamination: Conversion of the amino groups to imines, which then hydrolyze to form keto acids and ammonia.

-

Formation of Aldehydes and Carboxylic Acids: Oxidation of the carbon chain can lead to chain cleavage and the formation of smaller aldehydes and carboxylic acids.

Photodegradation

The mechanisms of photodegradation can be complex and may involve:

-

Photo-oxidation: In the presence of oxygen and photosensitizers, singlet oxygen can be generated, which can react with the ornithine molecule.

-

Free Radical Reactions: UV light can lead to the formation of free radicals, which can initiate a cascade of reactions, resulting in a variety of degradation products.

The exact structures of all potential degradation products would need to be elucidated through detailed forced degradation studies coupled with advanced analytical techniques like mass spectrometry.

Methodologies for Stability Assessment

To rigorously assess the stability of this compound in solution, a systematic approach involving forced degradation studies and the use of stability-indicating analytical methods is essential.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment.[7] They involve subjecting the this compound solution to a range of harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and establishing the degradation pathways.

Workflow for Forced Degradation Studies of this compound

Caption: A typical workflow for conducting forced degradation studies on this compound solutions.

Experimental Protocol for a Typical Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set time.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) in a controlled environment.

-

Photodegradation: Expose the stock solution to a controlled source of UV and/or visible light for a specified duration. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method.

Stability-Indicating Analytical Methods

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient (this compound) and concurrently measure its degradation products without interference.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with reverse-phase columns, is a powerful technique for separating this compound from its degradation products. Derivatization of the amino groups is often required to enhance UV detection or fluorescence.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in confirming the structures of the degradants.

-

Other Techniques: Other methods such as thin-layer chromatography (TLC), capillary electrophoresis (CE), and nuclear magnetic resonance (NMR) spectroscopy can also be employed for the analysis and characterization of this compound and its degradation products.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties and stability of this compound in solution. Its amphoteric nature, solubility profile, and susceptibility to degradation under various stress conditions are critical considerations for its application in research and pharmaceutical development. A thorough understanding of these characteristics, coupled with robust stability assessment methodologies, is essential for ensuring the quality, safety, and efficacy of products containing this compound. The information presented herein serves as a valuable resource for scientists and researchers working with this important amino acid.

References

- 1. 2,5-Diaminopentanoic Acid | C5H12N2O2 | CID 389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Ornithine (FDB003654) - FooDB [foodb.ca]

- 3. Ornithine - Wikipedia [en.wikipedia.org]

- 4. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 5. This compound hydrochloride | C5H13ClN2O2 | CID 71598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Utilization of DL-Ornithine in Non-Ribosomal Peptide Synthesis

Executive Summary

Non-ribosomal peptides (NRPs) represent a cornerstone of natural product discovery, yielding a vast array of compounds with critical therapeutic applications, including antibiotics, immunosuppressants, and cytostatics.[1][2] The biosynthesis of these complex molecules is orchestrated by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs).[3][4] A key feature of NRPs is their frequent incorporation of non-proteinogenic amino acids, such as ornithine, which can exist in either the L- or D-stereoisomeric form.[2][5] This guide provides an in-depth technical exploration of the use of racemic DL-ornithine as a precursor in NRPS-mediated synthesis. We will dissect the enzymatic machinery, stereochemical considerations, and practical experimental workflows relevant to researchers in drug development and synthetic biology. The focus is on providing both the theoretical underpinnings and actionable protocols to harness the potential of ornithine-containing NRPs.

Introduction to Non-Ribosomal Peptide Synthesis (NRPS)

Unlike ribosomal protein synthesis, which is templated by mRNA, NRPSs are massive enzymatic assembly lines that activate, modify, and link amino acid monomers in a specific sequence.[1] The fundamental unit of an NRPS is the module, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.[3][6][7]

A minimal elongation module consists of three core domains:

-

Adenylation (A) Domain: This domain acts as the "gatekeeper" of the module.[8][9] It selects a specific amino acid from the cellular pool, activates it to an aminoacyl-adenylate using ATP, and transfers it to the adjacent thiolation domain.[10][11]

-

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): This domain covalently tethers the activated amino acid via a 4'-phosphopantetheine (Ppant) prosthetic group.[6][10] The flexible Ppant arm then shuttles the substrate to other catalytic domains.

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid on its own module's T-domain (the acceptor) and the nascent peptide chain attached to the T-domain of the preceding module (the donor).[4][6]

The modular nature of NRPSs and the diversity of monomers they can incorporate, including D-amino acids and non-proteinogenic amino acids like ornithine, are responsible for the immense structural variety of NRPs.[1][2][7]

The Significance of Ornithine in Non-Ribosomal Peptides

Ornithine, a non-proteinogenic amino acid, is a key component of numerous bioactive NRPs.[5][12] For instance, it is found in the cyclic lipopeptide antibiotic daptomycin and the antibacterial decapeptide tyrocidine.[7][13] The presence of ornithine is often crucial for the peptide's biological activity, contributing to its overall structure, charge, and interaction with its molecular target.

The incorporation of ornithine can also serve as a branching point for further modifications. The delta-amino group of the ornithine side chain can be acylated or used to form cyclic structures, further expanding the chemical diversity of the final product.

The Stereochemical Challenge: Incorporating D-Ornithine

The stereochemistry of amino acids is critical for the three-dimensional structure and function of peptides. The inclusion of D-amino acids in NRPs, for example, can confer resistance to proteolysis.[5] NRPSs have evolved two primary mechanisms to incorporate D-amino acids:

-

Epimerization (E) Domains: These specialized domains are integrated within an NRPS module and act on the L-amino acid after it has been tethered to the T-domain, converting it to its D-enantiomer.[10]

-

External Racemases and Stereospecific A-Domains: In some cases, a standalone racemase enzyme generates a racemic mixture of an amino acid in the cellular environment.[14] The NRPS A-domain then specifically selects the D-enantiomer for activation and incorporation. An example is the D-alanine in cyclosporin A, which is generated by an external L-Ala racemase.[7][14]

This guide focuses on the scenario where a racemic mixture of this compound is supplied as a precursor, exploring how the NRPS machinery handles this input.

This compound as a Precursor: A Technical Deep Dive

When an NRPS system is presented with a racemic mixture of this compound, the outcome depends critically on the stereospecificity of the A-domain and the presence or absence of an E-domain within the corresponding module.

Adenylation Domain Stereospecificity

The A-domain's binding pocket determines its substrate specificity. The residues lining this pocket form a "non-ribosomal code" that dictates which amino acid is selected.[15][16] Most A-domains are highly specific for one enantiomer (typically the L-form).

-

Scenario A: L-specific A-Domain: If an ornithine-activating A-domain is strictly L-specific, it will only activate and load L-ornithine onto the T-domain. The D-ornithine present in the racemic mixture will not be utilized and may act as a competitive inhibitor, potentially reducing the overall yield of the desired peptide.

-

Scenario B: D-specific A-Domain: While less common for initiation, some A-domains are specific for D-amino acids. In this case, only D-ornithine from the racemic mixture would be incorporated.

-

Scenario C: Relaxed Specificity: Some A-domains exhibit relaxed stereospecificity and can activate both L- and D-enantiomers, although often with different efficiencies. This would lead to a mixture of peptide products with L- or D-ornithine at the corresponding position.

Interplay with Epimerization (E) Domains

If the ornithine-incorporating module also contains an E-domain, the system is designed to produce a D-ornithine-containing peptide from an L-ornithine precursor.

-

The L-specific A-domain activates L-ornithine and tethers it to the T-domain.

-

The E-domain then isomerizes the T-domain-bound L-ornithine to D-ornithine.

-

The subsequent C-domain, which is typically a DCL type, specifically catalyzes peptide bond formation with the newly formed D-amino acid.[14]

In this configuration, supplying this compound would be inefficient, as the D-ornithine in the mixture cannot be utilized by the L-specific A-domain.

The Role of External Ornithine Racemase

An alternative strategy for producing D-ornithine-containing peptides involves an external, PLP-dependent ornithine racemase.[17][18] This enzyme interconverts L- and D-ornithine.[18] In a biosynthetic context, this racemase could work in concert with a D-ornithine specific A-domain. From a practical, in vitro perspective, ornithine racemase can be used to generate the D-ornithine substrate from the more common L-ornithine.

Diagram 1: Pathways for D-Ornithine Incorporation in NRPS

References

- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Assembly-Line Enzymology of Nonribosomal Peptide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diversity of Monomers in Nonribosomal Peptides: towards the Prediction of Origin and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonribosomal Peptides for Iron Acquisition: pyochelin biosynthesis as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Noncanonical Chemistry of Nonribosomal Peptide Biosynthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. InterPro [ebi.ac.uk]

- 12. lifetein.com [lifetein.com]

- 13. Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. users.cs.duke.edu [users.cs.duke.edu]

- 16. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the enantioselectivity of ornithine-dependent enzymes

An in-depth technical guide on the core. Researchers, scientists, and drug development professionals. PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Foundational Principles: Chirality in Ornithine Metabolism

Ornithine is a non-proteinogenic α-amino acid central to the urea cycle and polyamine biosynthesis.[1] Its structure features a chiral center at the α-carbon, giving rise to two enantiomers: L-ornithine and D-ornithine. While L-ornithine is the predominant physiological isomer, the existence of D-amino acids in higher organisms, including humans, is now well-established, where they play roles in processes like neurotransmission.[2][3] D-ornithine itself is an intermediate metabolite in the D-arginine and D-ornithine metabolism pathway.[4]

The enzymes that act on ornithine have evolved to operate in a chiral environment, and as such, they typically exhibit a high degree of stereoselectivity. This enantioselectivity arises from the precise three-dimensional architecture of the enzyme's active site, which forms multiple, specific interactions with the substrate. For catalysis to occur efficiently, the substrate must fit into the active site with the correct orientation. A non-preferred enantiomer will either fail to bind or will bind in a non-productive orientation, leading to a drastically lower reaction rate. Understanding and quantifying this selectivity is not merely an academic exercise; it is a cornerstone of modern drug design, where targeting a specific enzyme with an enantiomerically pure inhibitor can significantly enhance potency and reduce off-target effects.

This guide provides a comprehensive framework for the systematic investigation of enantioselectivity in ornithine-dependent enzymes, blending theoretical principles with robust, field-proven experimental protocols.

The Experimental Blueprint: A Workflow for Assessing Enantioselectivity

A thorough investigation into enzyme enantioselectivity is a multi-stage process. Each step is designed to build upon the last, providing a complete kinetic and stereochemical profile of the enzyme. The workflow below outlines a self-validating system for generating reliable and reproducible data.

Figure 1: A generalized workflow for investigating enzyme enantioselectivity.

Key Methodologies and Protocols

This section details the critical experimental procedures. The causality behind each step is explained to provide a deeper understanding of the protocol design.

Enzyme and Substrate Preparation

Expertise & Experience: The quality of your starting materials dictates the quality of your results. Recombinant expression and purification of the target enzyme (e.g., Ornithine Decarboxylase, ODC) is standard practice. It is crucial to obtain both L- and D-ornithine substrates of high enantiomeric purity. The D-enantiomer can be sourced commercially or synthesized.[5][6]

Trustworthiness: Before initiating kinetic experiments, the purity of the enzyme should be verified by SDS-PAGE, and the enantiomeric purity of both L- and D-ornithine substrates must be confirmed using a validated chiral analytical method (see Section 3.3). This prevents the introduction of confounding variables into the kinetic analysis.

Protocol: Ornithine Decarboxylase (ODC) Activity Assay

ODC catalyzes the conversion of ornithine to putrescine and CO₂.[7] The classic and most sensitive method for measuring its activity involves tracking the release of radiolabeled ¹⁴CO₂.[7][8]

Step-by-Step Protocol:

-

Reaction Mixture Preparation: In a sealed microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, and 50 µM pyridoxal phosphate (PLP), a critical cofactor for ODC).[7]

-

Substrate Addition: Add [1-¹⁴C]-L-ornithine (or [1-¹⁴C]-D-ornithine for the corresponding experiment) to the reaction mixture. A range of substrate concentrations bracketing the expected Km value should be used.

-

Control Setup (Self-Validation): Prepare parallel control reactions:

-

No-Enzyme Control: Replace the enzyme solution with a buffer to quantify non-enzymatic decarboxylation.

-

Inhibited Control: Include a known ODC inhibitor like α-difluoromethylornithine (DFMO) to confirm the measured activity is specific to ODC.[7]

-

Heat-Inactivated Enzyme Control: Use enzyme that has been boiled to ensure activity is dependent on the native protein structure.

-

-

Initiation and Incubation: Initiate the reaction by adding a known amount of purified ODC enzyme. Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range (typically 15-60 minutes).

-

Reaction Termination & CO₂ Trapping: Stop the reaction by injecting a strong acid (e.g., 2 M sulfuric acid), which protonates the CO₂ and releases it from the solution. The released ¹⁴CO₂ is trapped on a filter paper disc impregnated with a CO₂ absorbent (e.g., hyamine hydroxide) placed in a suspended well or cap.[7]

-

Quantification: Transfer the filter paper to a scintillation vial containing a suitable scintillation cocktail. Quantify the trapped radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert the measured counts per minute (CPM) to moles of product formed per unit time, using the specific activity of the radiolabeled substrate. Plot the initial reaction velocity against substrate concentration to determine kinetic parameters.

Protocol: Chiral Separation of Ornithine Enantiomers by HPLC

To analyze the consumption of substrate or the formation of product in a stereospecific manner, a robust chiral analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preferred method for the direct analysis of underivatized amino acid enantiomers.[2][9]

Step-by-Step Protocol:

-

Column Selection: Choose a suitable CSP. Macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are highly effective for separating underivatized amino acid enantiomers.[9] Crown-ether based CSPs are also well-suited for this purpose.[3]

-

Mobile Phase Preparation: Prepare an LC-MS compatible mobile phase. A common starting point is a mixture of an organic modifier (e.g., methanol or acetonitrile) and water containing a small amount of an acid (e.g., perchloric acid) or buffer to control ionization.[3][9]

-

System Equilibration: Install the chiral column and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Injection: Inject a standard solution containing both L- and D-ornithine to determine their respective retention times and confirm baseline resolution.

-

Sample Analysis: Quench enzymatic reactions at various time points by adding an acid or organic solvent. Centrifuge to pellet the precipitated enzyme. Inject the supernatant onto the HPLC system.

-

Quantification: Integrate the peak areas for the L- and D-ornithine enantiomers. Create a standard curve using known concentrations of each enantiomer to quantify their amounts in the experimental samples.

Data Interpretation: Quantifying Enantioselectivity

The goal of the kinetic experiments is to derive the specificity constant (kcat/Km) for each enantiomer. The ratio of these constants provides the Enantiomeric Ratio (E), the definitive measure of an enzyme's enantioselectivity.[10]

Figure 2: The principle of enzymatic kinetic resolution of ornithine.

Kinetic Parameters:

The Michaelis-Menten parameters, Vmax and Km, are determined for both L- and D-ornithine by fitting the initial rate data to the Michaelis-Menten equation.

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| L-Ornithine | 0.15 | 25.0 | 15.0 | 1.0 x 105 |

| D-Ornithine | 12.5 | 1.2 | 0.72 | 57.6 |

| Table 1: Representative kinetic data for a highly L-selective ornithine-dependent enzyme. Values are hypothetical for illustrative purposes. |

Calculating the Enantiomeric Ratio (E):

The enantiomeric ratio, E, is a measure of how much better the enzyme is at processing the preferred enantiomer compared to the non-preferred one. It is calculated from the specificity constants.[10][11]

E = (kcat/Km)L-ornithine / (kcat/Km)D-ornithine

Using the data from Table 1:

E = (1.0 x 105) / 57.6 ≈ 1736

An E value > 100 is generally considered synthetically useful for kinetic resolutions, indicating high enantioselectivity. The value derived here demonstrates a strong preference for the L-enantiomer, a common feature of enzymes like ODC and OTC.

Conclusion: From Data to Drug Design

A rigorous, quantitative understanding of the enantioselectivity of ornithine-dependent enzymes is indispensable for modern biomedical research and drug development. By employing the systematic workflow and robust protocols outlined in this guide, researchers can generate high-fidelity data that is both reliable and insightful. This knowledge directly informs the rational design of stereochemically defined inhibitors, ultimately leading to the development of safer and more effective therapeutics that can selectively modulate key metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. D-Ornithine | C5H12N2O2 | CID 71082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101235403B - Chiral method for preparing D-ornithine and putrescine or derivatives thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. A simple method to determine the enantiomeric ratio in enantioselective biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. contents.kocw.or.kr [contents.kocw.or.kr]

An In-depth Technical Guide to DL-Ornithine Uptake and Transport Mechanisms in Prokaryotes

This guide provides a comprehensive overview of the core mechanisms governing the uptake and transport of DL-ornithine in prokaryotic systems. Tailored for researchers, scientists, and drug development professionals, this document delves into the key transporter families, their regulation, and the experimental methodologies crucial for their investigation.

Introduction: The Centrality of Ornithine in Prokaryotic Metabolism

Ornithine, a non-proteinogenic amino acid, occupies a pivotal position in the metabolic landscape of prokaryotes. While not incorporated into proteins during translation, it serves as a critical intermediate in several essential pathways.[1] It is a central component of the urea cycle, facilitating the detoxification of ammonia, and a precursor for the biosynthesis of polyamines, such as putrescine, which are vital for cell growth, stress adaptation, and virulence.[2][3][4] Furthermore, ornithine is intricately linked to the metabolism of arginine and proline.[5][6] The ability of prokaryotes to acquire ornithine from their environment is therefore crucial for their survival and pathogenesis, making the study of its transport systems a significant area of research.

Core Transporter Families for Ornithine Uptake

Prokaryotes have evolved a diverse array of transport systems to mediate the uptake of ornithine. These systems can be broadly categorized into two major superfamilies: the Amino Acid-Polyamine-Organocation (APC) Superfamily and the ATP-Binding Cassette (ABC) Superfamily.[7]

The Amino Acid-Polyamine-Organocation (APC) Superfamily: The PotE Antiporter of Escherichia coli

A well-characterized example of an APC family transporter involved in ornithine transport is the putrescine-ornithine antiporter, PotE, in Escherichia coli.[8][9][10] This system is a secondary active transporter, meaning its function is coupled to an electrochemical gradient rather than direct ATP hydrolysis.

Mechanism of Action: The PotE protein facilitates the exchange of extracellular putrescine for intracellular ornithine (or lysine).[8][10] This antiport mechanism is energetically neutral, as it does not consume ATP. The direction of transport is dictated by the concentration gradients of the respective substrates. For instance, an influx of ornithine can drive the efflux of putrescine.[8][9]

Genetic Regulation: The expression of the potE gene is part of the speF-potE operon, which is induced under conditions of mild acidic stress and high ornithine levels.[2] This regulation is mediated by a short open reading frame upstream of speF, termed speFL, which acts as a sensor for ornithine. The binding of ornithine to the nascent SpeFL peptide on the ribosome leads to ribosome stalling and transcriptional antitermination, thereby upregulating the expression of the ornithine decarboxylase (SpeF) and the PotE antiporter.[2]

Diagram: The PotE-mediated Ornithine/Putrescine Antiport System

Caption: A schematic of the PotE antiporter facilitating the exchange of ornithine and putrescine.

ATP-Binding Cassette (ABC) Transporters

ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to move substrates across cellular membranes.[11][12] These systems are typically composed of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs).[13] In prokaryotes, ABC importers also require a periplasmic substrate-binding protein (SBP) to capture the substrate with high affinity and deliver it to the transmembrane complex.[11][14]

While specific ornithine-dedicated ABC transporters are less characterized than PotE, evidence suggests their involvement. For instance, in Moraxella catarrhalis, ABC transporters for lysine and ornithine have been implicated in the invasion of host epithelial cells, highlighting their role in pathogenesis.[13][14] Bacterial ABC transporters for amino acids are broadly classified into polar and hydrophobic amino acid transport families.[15]

Mechanism of Action: The transport cycle of an ABC importer begins with the high-affinity binding of ornithine to the SBP in the periplasm. The ornithine-bound SBP then interacts with the TMDs of the transporter, triggering a conformational change. This change is transmitted to the NBDs, which then bind and hydrolyze ATP. The energy released from ATP hydrolysis drives a further conformational change in the TMDs, leading to the translocation of ornithine across the membrane and into the cytoplasm.

Diagram: General Mechanism of an Ornithine ABC Importer

Caption: The sequential steps of ornithine uptake via a typical prokaryotic ABC importer.

Quantitative Data on Prokaryotic Ornithine Transporters

| Transporter | Organism | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Energy Source | Reference(s) |

| PotE | Escherichia coli | Putrescine/Ornithine | 73 (for putrescine) | 0.82 (for putrescine) | Proton Motive Force | [8],[10] |

| Arginine/Ornithine Transporter | Escherichia coli | Arginine, Ornithine | - | - | - | [16],[17] |

Experimental Protocols for Studying Ornithine Transport

Protocol 1: Radiolabeled Ornithine Uptake Assay

This protocol provides a direct measurement of ornithine transport into bacterial cells.

Principle: This assay measures the accumulation of a radiolabeled substrate (e.g., [14C]-ornithine or [3H]-ornithine) inside bacterial cells over time.

Materials:

-

Bacterial culture of interest

-

Growth medium (e.g., M9 minimal medium)

-

Radiolabeled L-ornithine (e.g., [14C]-ornithine)

-

Unlabeled L-ornithine

-

Washing buffer (e.g., phosphate-buffered saline, PBS)

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Membrane filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose)

Methodology:

-

Cell Preparation:

-

Grow the bacterial culture to the mid-logarithmic phase in the appropriate medium.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with ice-cold washing buffer.

-

Resuspend the cells in the washing buffer to a final optical density (OD600) of approximately 1.0. Keep the cell suspension on ice.

-

-

Uptake Assay:

-

Pre-warm the cell suspension to the desired experimental temperature (e.g., 37°C) for 5 minutes.

-

Initiate the uptake reaction by adding radiolabeled ornithine to the cell suspension to a final concentration (e.g., 10 µM).

-

At specific time intervals (e.g., 0, 15, 30, 60, 120 seconds), take a defined volume of the cell suspension (e.g., 100 µL) and immediately filter it through a nitrocellulose membrane filter.

-

Wash the filter rapidly with a large volume of ice-cold washing buffer (e.g., 5 mL) to remove extracellular radiolabeled ornithine.

-

To determine non-specific binding, run a control reaction in the presence of a high concentration of unlabeled ornithine (e.g., 1 mM).

-

-

Quantification:

-

Place the filter in a scintillation vial.

-

Add scintillation fluid to the vial.

-

Measure the radioactivity in a liquid scintillation counter.

-

Determine the protein concentration of the cell suspension using a standard method (e.g., Bradford assay).

-

Calculate the rate of ornithine uptake and express it as nmol of ornithine per mg of protein per minute.

-

Causality Behind Experimental Choices:

-

Mid-logarithmic phase cells: These cells are metabolically active and have the highest expression of transport systems.

-

Washing with ice-cold buffer: This step removes any residual medium and stops metabolic activity, preventing further transport.

-

Rapid filtration and washing: This is critical to separate the cells from the extracellular medium and minimize the loss of intracellular radiolabeled substrate.

-

Unlabeled substrate control: This allows for the correction of non-specific binding of the radiolabel to the cells or the filter.

Diagram: Experimental Workflow for Radiolabeled Ornithine Uptake Assay

Caption: A step-by-step workflow of the radiolabeled ornithine uptake assay.

Protocol 2: Inside-Out Membrane Vesicle Assay for Antiporter Activity

This protocol is specifically designed to study the activity of antiporters like PotE.

Principle: Inside-out membrane vesicles are prepared, allowing the researcher to control the composition of the internal and external environments. The uptake of a substrate into these vesicles reflects its transport from the cytoplasm to the periplasm in an intact cell.

Materials:

-

Bacterial culture overexpressing the antiporter of interest

-

Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

-

French press or sonicator

-

Ultracentrifuge

-

Buffer for vesicle loading (containing the counter-substrate, e.g., ornithine)

-

External buffer (containing the substrate to be transported, e.g., radiolabeled putrescine)

-

Membrane filtration apparatus

Methodology:

-

Vesicle Preparation:

-

Grow and harvest bacterial cells as described in Protocol 1.

-

Resuspend the cells in lysis buffer and incubate to weaken the cell wall.

-

Lyse the cells using a French press or sonicator.

-

Remove unlysed cells and debris by low-speed centrifugation.

-

Pellet the membrane fragments by ultracentrifugation (e.g., 150,000 x g for 1 hour).

-

Resuspend the membrane pellet in the loading buffer containing a high concentration of the counter-substrate (e.g., 10 mM ornithine).

-

Allow the vesicles to form and load with the counter-substrate by incubation.

-

Pass the vesicle suspension through a syringe with a narrow-gauge needle to form uniform inside-out vesicles.

-

-

Transport Assay:

-

Dilute the loaded vesicles into the external buffer containing the radiolabeled substrate (e.g., [14C]-putrescine).

-

At various time points, take aliquots and filter them through a membrane filter.

-

Wash the filter with ice-cold buffer.

-

Quantify the radioactivity in the vesicles as described in Protocol 1.

-

Self-Validating System:

-

A control experiment with vesicles loaded with a buffer lacking the counter-substrate should show no or very low uptake of the radiolabeled substrate. This validates that the observed transport is dependent on the antiport mechanism.[8][10]

-

The transport should be insensitive to inhibitors of energy production like KCN or carbonyl cyanide m-chlorophenylhydrazone (CCCP), confirming that it is not directly coupled to ATP hydrolysis or the proton motive force.[8][10]

Conclusion and Future Directions

The study of this compound uptake and transport in prokaryotes is a dynamic field with significant implications for understanding bacterial physiology, metabolism, and pathogenesis. The PotE antiporter in E. coli serves as a paradigm for the APC superfamily, while the role of ABC transporters in ornithine uptake is an area ripe for further investigation. The experimental protocols outlined in this guide provide a robust framework for characterizing these transport systems. Future research should focus on identifying and characterizing novel ornithine transporters in a wider range of prokaryotic species, elucidating their detailed kinetic properties, and exploring their potential as targets for novel antimicrobial agents.

References

- 1. Ornithine - Wikipedia [en.wikipedia.org]

- 2. Ornithine capture by a translating ribosome controls bacterial polyamine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 4. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Ornithine is the central intermediate in the arginine degradative pathway and its regulation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acid transporter - Wikipedia [en.wikipedia.org]

- 8. Excretion of putrescine by the putrescine-ornithine antiporter encoded by the potE gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Excretion of putrescine by the putrescine-ornithine antiporter encoded by the potE gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ABC transporter - Wikipedia [en.wikipedia.org]

- 12. Structure, Function, and Evolution of Bacterial ATP-Binding Cassette Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATP-binding cassette (ABC) transporters: structures and roles in bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective substrate uptake: The role of ATP-binding cassette (ABC) importers in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial ABC transporters of amino acids. | Department of Biology [biology.ox.ac.uk]

- 16. Independent regulation of transport and biosynthesis of arginine in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Independent Regulation of Transport and Biosynthesis of Arginine in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Chiral Separation of DL-Ornithine using High-Performance Liquid Chromatography with a Chiral Stationary Phase

Abstract

The enantiomers of Ornithine, a non-proteinogenic amino acid, play distinct roles in biological systems and are crucial chiral building blocks in pharmaceutical synthesis. Consequently, the ability to accurately resolve and quantify D- and L-Ornithine is of paramount importance for researchers, scientists, and drug development professionals. This application note provides a detailed protocol and in-depth technical guidance for the chiral separation of DL-Ornithine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). We will explore the underlying principles of chiral recognition, offer a systematic approach to method development, and present a validated protocol as a robust starting point for your analytical needs.

Introduction: The Significance of Ornithine Enantiomers

Ornithine is a key intermediate in the urea cycle, and its enantiomeric forms can exhibit different physiological activities and metabolic fates. While L-Ornithine is the naturally occurring and biologically active form in many organisms, the presence of D-Ornithine can be indicative of certain pathological conditions or bacterial activity. In the pharmaceutical industry, enantiomerically pure ornithine is a valuable chiral synthon. Therefore, a reliable and efficient analytical method for the enantioseparation of this compound is essential for quality control, metabolic studies, and drug discovery.

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) has emerged as the gold standard for the separation of enantiomers.[1] This is a direct method that avoids the need for derivatization, which can introduce additional steps and potential sources of error. The choice of the appropriate CSP and mobile phase is critical for achieving a successful and robust separation.

This guide will focus on two primary, highly effective CSPs for the chiral separation of underivatized amino acids like ornithine: Crown Ether-based CSPs and Ligand-Exchange CSPs .

The Causality Behind Experimental Choices: Selecting the Right Chiral Stationary Phase

The success of a chiral separation hinges on the interactions between the analyte enantiomers and the chiral selector immobilized on the stationary phase. According to Dalgliesh's three-point interaction model, a minimum of three simultaneous interactions between the chiral selector and at least one of the enantiomers is necessary for chiral recognition.[2] For ornithine, which possesses a primary amine and a carboxylic acid group, several types of CSPs can provide the necessary interactions.

Crown Ether-Based Chiral Stationary Phases

Crown ethers, particularly those based on (18-crown-6)-tetracarboxylic acid, are exceptionally well-suited for the separation of compounds containing primary amines, such as amino acids.[3][4][5]

-

Mechanism of Chiral Recognition: The primary ammonium group (R-NH3+) of ornithine, formed under acidic mobile phase conditions, complexes within the cavity of the crown ether.[5] The chiral recognition is achieved through multiple hydrogen bonds between the ammonium protons and the ether oxygens of the crown ether. Additional interactions, such as steric hindrance from the side chains of the crown ether, contribute to the differential retention of the enantiomers.[5]

-

Advantages:

Ligand-Exchange Chiral Stationary Phases

Ligand-exchange chromatography (LEC) is another powerful technique for the chiral resolution of amino acids.[6][7] This method involves the formation of transient diastereomeric ternary complexes between a metal ion (commonly Cu(II)), a chiral selector (often an L-amino acid like L-proline or L-hydroxyproline), and the analyte enantiomers.[7][8]

-

Mechanism of Chiral Recognition: The chiral selector can be either immobilized on the stationary phase or added to the mobile phase.[7] The differential stability of the diastereomeric complexes formed between the D- and L-enantiomers of ornithine and the chiral selector-metal ion complex leads to their separation.

-

Advantages:

Experimental Workflow and Protocols

The following diagram illustrates the logical workflow for the chiral separation of this compound.

Caption: Workflow for Chiral HPLC Analysis of this compound.

Protocol 1: Chiral Separation using a Crown Ether-Based Column

This protocol provides a starting point for the separation of this compound using a crown ether-based CSP.

Instrumentation and Materials:

| Parameter | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector |

| Chiral Column | ChiroSil® SCA (-) or a similar (18-crown-6) phase, 150 x 4.6 mm, 5 µm |

| Mobile Phase | 84% Methanol / 16% Water with 5 mM Perchloric Acid (HClO₄) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. |

Step-by-Step Methodology:

-

Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the appropriate volumes of methanol, water, and perchloric acid. Filter and degas the mobile phase before use.

-

System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

-

Sample Injection: Inject the prepared this compound standard solution.

-

Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

Data Analysis: Integrate the peaks corresponding to the D- and L-ornithine enantiomers. Calculate the resolution (Rs), selectivity (α), and retention factors (k'). An ideal separation should have a resolution of Rs > 1.5.[1]

Protocol 2: Chiral Separation using Ligand-Exchange Chromatography

This protocol outlines a method using a ligand-exchange mechanism.

Instrumentation and Materials:

| Parameter | Specification |

| HPLC System | As in Protocol 1 |

| Column | SUMICHIRAL OA-5000 or similar ligand-exchange column, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 1 mM Copper (II) Sulfate (CuSO₄) in Water |

| Flow Rate | 1.0 mL/min |